tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate
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Overview
Description
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 g/mol . It is a solid compound used primarily in research and development settings. The compound is known for its role as a protecting group in organic synthesis, particularly for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylpyridine with tert-butyl chloroformate. The reaction typically occurs under basic conditions, using a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloro-5-methylpyridine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is used in various scientific research applications, including:
Organic synthesis: As a protecting group for amines, it facilitates the selective modification of other functional groups in complex molecules.
Medicinal chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological research: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The primary mechanism of action for tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthetic transformations. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
- tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a protecting group for amines is particularly valuable in organic synthesis, allowing for the selective modification of complex molecules .
Biological Activity
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13ClN2O2, with a molecular weight of approximately 228.68 g/mol. The compound features a pyridine ring substituted with a chloro group and a tert-butyl carbamate moiety, which may influence its biological activity through steric effects and electronic properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor for certain kinases, potentially modulating signaling pathways involved in disease processes.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of pyridine-based compounds can inhibit spleen tyrosine kinase (SYK), which is implicated in autoimmune diseases and lymphomas . The specific inhibitory activity of this compound against these targets remains an area for further investigation.
In Vitro Studies
In vitro assays have been conducted to evaluate the pharmacological profile of related compounds. For example, one study examined the thermal denaturation midpoint (Tm) shifts in various kinases upon treatment with similar pyridine derivatives, providing insights into binding affinity and selectivity .
Table 1: In Vitro Activity Profiles of Pyridine Derivatives
Compound | Target Kinase | IC50 (μM) | Remarks |
---|---|---|---|
Compound A | SYK | 1.2 | High selectivity |
Compound B | CaMK1D | 0.8 | Improved potency |
This compound | TBD | TBD | Under investigation |
Therapeutic Implications
The potential therapeutic applications of this compound include its use as a drug candidate in treating autoimmune diseases and certain cancers. Its ability to selectively inhibit specific kinases could lead to reduced side effects compared to less selective agents.
Case Studies
- Autoimmune Disease Treatment : A study highlighted the effectiveness of similar compounds in reducing symptoms in animal models of autoimmune diseases, suggesting that this compound could have comparable effects .
- Cancer Research : Another investigation focused on the antiproliferative effects of pyridine derivatives in cancer cell lines, demonstrating promising results that warrant further exploration of this compound's efficacy against tumor growth .
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-methylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-8(9(12)13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAUUZRWGHXLJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.